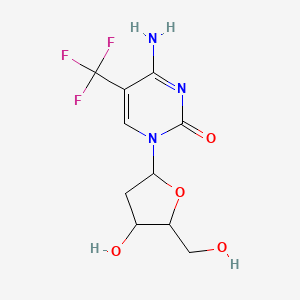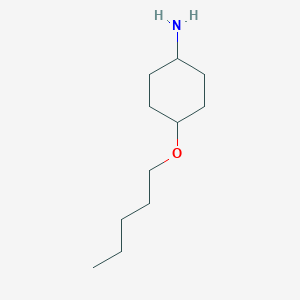
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate is an organic compound with the molecular formula C9H6BrF2NO5 and a molecular weight of 326.05 g/mol . This compound is characterized by the presence of a bromine, two fluorine atoms, and a nitro group attached to a phenoxy ring, which is further connected to an acetate group. It is used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate typically involves the reaction of 4-bromo-3,6-difluoro-2-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction conditions need to be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The phenoxy ring can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy acetates.
Reduction: Formation of amino derivatives.
Oxidation: Formation of quinones or other oxidized products.
Scientific Research Applications
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate is used in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The acetate group can undergo hydrolysis, releasing the active phenoxy compound .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,6-difluoro-3-nitrobenzoate
- 4-Bromo-2-fluoroanisole
- Ethyl bromodifluoroacetate
Uniqueness
Methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate is unique due to the combination of bromine, fluorine, and nitro groups on the phenoxy ring, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C9H6BrF2NO5 |
|---|---|
Molecular Weight |
326.05 g/mol |
IUPAC Name |
methyl 2-(4-bromo-3,6-difluoro-2-nitrophenoxy)acetate |
InChI |
InChI=1S/C9H6BrF2NO5/c1-17-6(14)3-18-9-5(11)2-4(10)7(12)8(9)13(15)16/h2H,3H2,1H3 |
InChI Key |
AQUVYPQSMDKXHB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C(=C(C=C1F)Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
![beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-](/img/structure/B12279672.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-ol](/img/structure/B12279687.png)




![4-Chloro-6-(chloromethyl)-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene](/img/structure/B12279737.png)
![6-Amino-3-benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B12279743.png)



